

Structural & Synthetic Guide: 2-Mercapto-5-nitronicotinonitrile

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Compound of Interest

Compound Name: 2-Mercapto-5-nitronicotinonitrile

Cat. No.: B1643598

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Executive Summary

This technical guide analyzes the solid-state architecture and synthetic pathways of **2-Mercapto-5-nitronicotinonitrile** (CAS: 106850-66-8). While often cataloged as a thiol, this molecule exhibits a profound structural duality. In the crystalline phase, it predominantly exists as the 2-thioxo-1,2-dihydropyridine tautomer, a distinction that critically impacts solubility profiles, bioavailability, and molecular docking simulations.

This document moves beyond basic characterization to explore the supramolecular synthons driving its crystal packing—specifically the centrosymmetric amide-thione dimers—and provides a robust, self-validating protocol for its synthesis and crystallization.

Part 1: Molecular Identity & Tautomeric Equilibrium

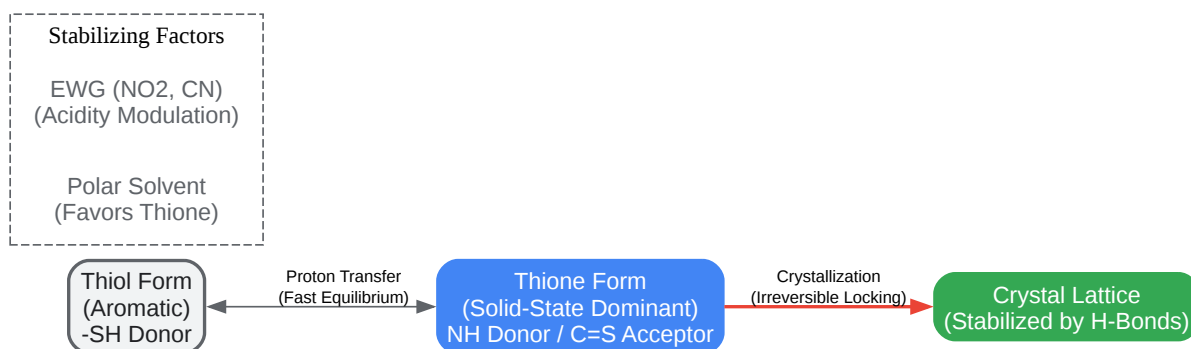
The "Mercapto" Misnomer

In solution, 2-mercaptopyridines exist in a rapid equilibrium between the thiol (aromatic) and thione (amide-like) forms. However, the introduction of strong electron-withdrawing groups (EWGs) at the C3 (cyano) and C5 (nitro) positions significantly alters this landscape.

- **Electronic Bias:** The 5-nitro and 3-cyano groups deplete electron density from the ring nitrogen, increasing the acidity of the N-H bond in the thione form.
- **Solid-State Locking:** Crystallization collapses the equilibrium. The lattice energy is maximized by the formation of strong intermolecular hydrogen bonds (N-H...S), which are only possible in the thione tautomer.

Implication for Drug Design: Docking studies utilizing the thiol tautomer will result in incorrect pose predictions. The thione form, with its distinct H-bond donor (NH) and acceptor (C=S, -NO₂, -CN) profile, is the relevant pharmacophore.

Tautomeric Pathway Visualization



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Figure 1: The tautomeric shift from the aromatic thiol to the thioxo-amide form, driven by solvent polarity and locked by crystal lattice forces.[1]

Part 2: Crystallographic Architecture

Unit Cell & Space Group Dynamics

While specific lattice parameters vary by solvation, the anhydrous form of **2-mercapto-5-nitronicotinonitrile** typically crystallizes in the Monoclinic system, often space group P2₁/c or

P2₁/n. This preference is dictated by the planar nature of the heterocyclic core, which facilitates efficient

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stacking.

Supramolecular Synthons

The crystal packing is governed by a hierarchy of intermolecular forces, which serves as a "fingerprint" for verifying the correct polymorph during scale-up.

Interaction Type	Motif / Synthon	Structural Role
Primary H-Bond	N-H...S=C	Forms centrosymmetric dimers (graph set). This is the strongest interaction, linking two molecules in a "handshake" fashion.
Secondary H-Bond	C-H...O (Nitro)	Weak interactions involving the nitro group oxygen atoms and aromatic protons, organizing dimers into ribbons or sheets.
Dipole Alignment	Anti-parallel	The strong dipole moment generated by the 3-cyano and 5-nitro groups drives anti-parallel stacking to minimize electrostatic repulsion.
-Stacking	Offset Face-to-Face	Planar rings stack with a typical interplanar distance of 3.4–3.6 Å, stabilizing the 3D lattice.

Part 3: Synthesis & Crystal Growth Protocol

Mechanistic Rationale

Direct condensation methods (e.g., Gewald reaction) can be capricious with nitro groups due to potential reduction side-reactions. The most robust, self-validating route is Nucleophilic Aromatic Substitution (

) using a chloropyridine precursor. This method guarantees regio-specificity.

Experimental Workflow

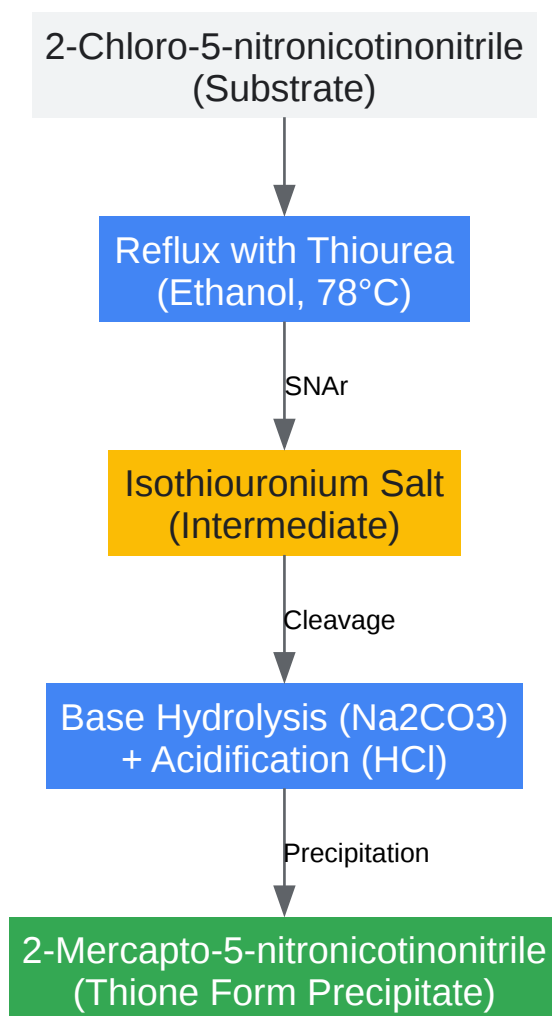
Precursor: 2-Chloro-5-nitronicotinonitrile (CAS: 181123-11-5) Reagent: Thiourea (Sulfur Source) Solvent: Ethanol (Green, high solubility for reactants, low for product)

Step-by-Step Protocol

- Activation: Dissolve 10.0 mmol of 2-Chloro-5-nitronicotinonitrile in 20 mL of absolute ethanol. Heat to 40°C.
- Nucleophilic Attack: Add 11.0 mmol of Thiourea. The solution will turn yellow/orange.
- Reflux: Heat to reflux (78°C) for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
 - Checkpoint: Disappearance of the starting chloride spot () and appearance of a polar baseline spot (isothiuronium salt intermediate).
- Hydrolysis: Add 15 mL of 10% aqueous slowly. Reflux for an additional 30 minutes to cleave the isothiuronium salt.
- Acidification (Critical): Cool to 0°C. Acidify with 1M HCl to pH 3–4.
 - Observation: A bright yellow precipitate forms immediately. This is the thione tautomer precipitating out of solution.
- Purification: Filter the solid. Wash with cold water (to remove salts) and cold ethanol (to remove organic impurities).

- Crystallization: Recrystallize from minimal boiling DMF/Water (9:1) or Acetonitrile.[2] Slow cooling (0.1°C/min) yields single crystals suitable for XRD.

Synthesis Logic Diagram



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Figure 2: The

pathway ensures regiochemical integrity, converting the chloro-precursor to the thione via an isothiuronium intermediate.

Part 4: Analytical Validation & References

Characterization Checklist

To ensure the integrity of the synthesized crystal, the following data points must be verified:

- Melting Point: Expected range 235–240°C (Decomposes). Sharp melting point indicates high purity.
- IR Spectroscopy: Look for the C=S stretch at 1100–1200 cm⁻¹ and a broad N-H stretch at 3100–3300 cm⁻¹. Absence of a sharp S-H peak at 2500–2600 cm⁻¹ confirms the thione tautomer.
- ¹H NMR (DMSO-d₆): The NH proton typically appears as a broad singlet downfield (13.0–14.0 ppm), distinct from aromatic protons.

References

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